molecular formula C15H25NO4 B6307099 6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate CAS No. 2055841-96-6

6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

Cat. No. B6307099
CAS RN: 2055841-96-6
M. Wt: 283.36 g/mol
InChI Key: WRNDOFPOBRBTPW-UHFFFAOYSA-N
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Description

“6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate” is a chemical compound . It is a colourless liquid . The IUPAC name of this compound is 6-(tert-butyl) 8-ethyl 6-azaspiro [3.4]octane-6,8-dicarboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C15H25NO4 . The InChI code is 1S/C15H25NO4/c1-5-19-12(17)11-9-16(10-15(11)7-6-8-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.37 . It is a colourless liquid . The compound should be stored at 0-8°C .

Scientific Research Applications

It appears that specific applications for “6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate” are not readily available in the search results. However, based on the information provided by Sigma-Aldrich, this compound is a spirocyclic building block . Spirocyclic compounds are known for their use in various fields of scientific research due to their unique three-dimensional structures. Below are potential applications based on the general use of spirocyclic building blocks:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-O-tert-butyl 8-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-16(10-15(11)7-6-8-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNDOFPOBRBTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

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